Ethyl-L-NIO hydrochloride

Description

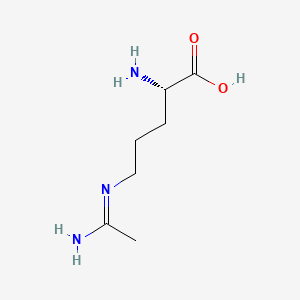

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2/c1-5(8)10-4-2-3-6(9)7(11)12/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZFAUAYFLEHRC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCCC[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958082 | |

| Record name | L-NIO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36889-13-1, 150403-88-6 | |

| Record name | N5-(1-Iminoethyl)-L-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36889-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(G)-Iminoethylornithine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036889131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(G)-Iminoethylornithine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03305 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-NIO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-N5-(1-Iminoethyl)ornithine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N5-(1-Iminoethyl)-L-ornithine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ6P9GL3YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ethyl-L-NIO Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl-L-NIO hydrochloride, a derivative of L-N5-(1-iminoethyl)ornithine (L-NIO), is a notable inhibitor of nitric oxide synthases (NOS), the family of enzymes responsible for the synthesis of the critical signaling molecule nitric oxide (NO). This document provides a comprehensive technical overview of the mechanism of action of this compound, with a focus on its interaction with the three primary NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). This guide includes a compilation of quantitative inhibitory data, detailed experimental protocols for the assessment of NOS inhibition, and visual representations of the relevant biochemical pathways and experimental workflows.

Introduction to Nitric Oxide Synthases

Nitric oxide synthases are a family of enzymes that catalyze the production of nitric oxide from L-arginine. NO is a crucial cellular signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The three main isoforms of NOS are:

-

Neuronal Nitric Oxide Synthase (nNOS or NOS-1): Primarily found in neuronal tissue, nNOS plays a significant role in neurotransmission and synaptic plasticity.

-

Endothelial Nitric Oxide Synthase (eNOS or NOS-3): Predominantly expressed in the endothelium, eNOS is crucial for maintaining vascular tone and cardiovascular homeostasis.

-

Inducible Nitric Oxide Synthase (iNOS or NOS-2): Typically expressed in immune cells in response to inflammatory stimuli, iNOS produces large amounts of NO as part of the innate immune response.

Given the diverse roles of the NOS isoforms, the development of isoform-selective inhibitors is a key area of research for therapeutic interventions in various diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of nitric oxide synthase. It is an L-arginine analog that competes with the endogenous substrate, L-arginine, for binding to the active site of the NOS enzyme. By occupying the active site, this compound prevents the conversion of L-arginine to L-citrulline and the subsequent production of nitric oxide.

The inhibition of NOS by this compound is a reversible process. The potency of this inhibition is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity of the inhibitor for the enzyme and thus greater inhibitory potency.

Signaling Pathway of Nitric Oxide Synthesis and Inhibition

The following diagram illustrates the general pathway of nitric oxide synthesis by NOS and the point of inhibition by this compound.

Ethyl-L-NIO hydrochloride Ki values for nNOS, eNOS, iNOS

An In-Depth Technical Guide on the Nitric Oxide Synthase Inhibitor: Ethyl-L-NIO Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N5-(1-Iminoethyl)-L-ornithine hydrochloride (this compound or L-NIO), a widely used inhibitor of nitric oxide synthases (NOS). It details its inhibitory constants (Ki) against the three primary NOS isoforms, outlines common experimental protocols for assessing its activity, and illustrates the relevant biological pathways and experimental workflows.

Data Presentation: Inhibitory Potency (Ki) of L-NIO

L-NIO is recognized as a potent, non-selective, and NADPH-dependent inhibitor of all three nitric oxide synthase isoforms.[1] However, the reported Ki values for each isoform can vary across different studies. The following table summarizes the available quantitative data.

| Inhibitor | nNOS Ki (μM) | eNOS Ki (μM) | iNOS Ki (μM) | Source |

| Ethyl-L-NIO (hydrochloride) | 5.3 | 18 | 12 | [2] |

| L-NIO | 1.7 | 3.9 | 3.9 | [1][3] |

Note: The variability in Ki values can be attributed to differences in experimental conditions, such as the source of the enzyme (species and recombinant vs. native), buffer composition, substrate concentration, and the specific assay method employed.

Core Mechanism of Action

Nitric oxide (NO) is synthesized by NOS enzymes through the conversion of L-arginine to L-citrulline.[4] L-NIO, as an L-arginine analog, acts as a competitive inhibitor at the active site of the NOS enzymes.[5] Its N5-(1-iminoethyl) group mimics the guanidinium (B1211019) group of L-arginine, allowing it to bind to the enzyme's substrate-binding site and block the access of the natural substrate. Some evidence also suggests that L-NIO may act as a mechanism-based inactivator for nNOS.[5]

Signaling Pathways and Inhibition

The three NOS isoforms have distinct roles and activation mechanisms. L-NIO, being a non-selective inhibitor, can interfere with all these pathways.

eNOS Signaling Pathway: Endothelial NOS (eNOS) is constitutively expressed in endothelial cells and plays a crucial role in regulating vascular tone and blood pressure.[4] Its activation is calcium/calmodulin-dependent and is typically triggered by agonists or shear stress, leading to vasodilation.[6] Inhibition of eNOS by L-NIO can lead to an increase in blood pressure.[7]

Caption: eNOS activation pathway and its inhibition by L-NIO.

nNOS Signaling Pathway: Neuronal NOS (nNOS) is primarily found in nervous tissue and is also calcium/calmodulin-dependent.[4] It is involved in neurotransmission and synaptic plasticity.[8] Glutamatergic stimulation is a key activator of nNOS.[8]

Caption: nNOS activation pathway and its inhibition by L-NIO.

iNOS Signaling Pathway: Inducible NOS (iNOS) is not typically present in cells but its expression is induced by pro-inflammatory stimuli like lipopolysaccharide (LPS) and cytokines.[9][10] Once expressed, iNOS produces large amounts of NO for prolonged periods and its activity is largely independent of intracellular calcium concentrations.[10]

Caption: iNOS induction pathway and its inhibition by L-NIO.

Experimental Protocols: Determining NOS Inhibition

The inhibitory activity of compounds like L-NIO is typically determined using in vitro enzyme assays. A common method is the Griess assay, which measures nitrite (B80452) (NO₂⁻), a stable breakdown product of NO.

Protocol: In Vitro NOS Inhibition Assay (Griess Method)

This protocol outlines the general steps for measuring the inhibitory effect of L-NIO on iNOS activity in a cell-based system, such as with RAW 264.7 macrophage cells.[9][10]

-

Cell Culture and Induction:

-

RAW 264.7 cells are cultured in appropriate media and seeded into multi-well plates.

-

To induce the expression of iNOS, cells are stimulated with inflammatory agents, typically lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

-

-

Inhibitor Treatment:

-

Varying concentrations of this compound are added to the cell cultures concurrently with the inducing agents. A vehicle control (without inhibitor) is included.

-

-

Incubation:

-

The cells are incubated for a sufficient period (e.g., 24 hours) to allow for iNOS expression and NO production.

-

-

Nitrite Measurement (Griess Assay):

-

A sample of the cell culture supernatant is collected.

-

The Griess reagent (typically a two-part solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

-

This reagent reacts with nitrite to form a colored azo compound.

-

-

Data Acquisition and Analysis:

-

The absorbance of the colored product is measured using a spectrophotometer (microplate reader) at approximately 540 nm.

-

A standard curve is generated using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

-

The percentage of inhibition is calculated for each L-NIO concentration relative to the control.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

-

Caption: Workflow for determining iNOS inhibition using a cell-based Griess assay.

Logical Relationship: Inhibitor Selectivity

The therapeutic utility and experimental application of a NOS inhibitor are heavily dependent on its selectivity for the different isoforms. While L-NIO is considered non-selective, the ideal inhibitor for many therapeutic applications would target either nNOS or iNOS while sparing eNOS to avoid cardiovascular side effects.[11]

Caption: Logical diagram of non-selective (L-NIO) vs. ideal selective NOS inhibition.

References

- 1. L-NIO | inhibitor of all NOS isoforms | CAS# 36889-13-1 | InvivoChem [invivochem.com]

- 2. Ethyl-L-NIO (hydrochloride) - Labchem Catalog [labchem.com.my]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Chemical Properties of Ethyl-L-NIO Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl-L-NIO hydrochloride, a derivative of L-ornithine, is a notable inhibitor of nitric oxide synthases (NOS), the enzymes responsible for the biosynthesis of nitric oxide (NO). As a modulator of NO production, this compound is a valuable tool in biomedical research for investigating the physiological and pathological roles of nitric oxide. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, including detailed experimental protocols and visualizations of its mechanism of action.

Chemical Structure and Properties

This compound, systematically named N⁵-(1-iminobutyl)-L-ornithine monohydrochloride, is an amino acid derivative characterized by an ethyl-imino group attached to the delta-nitrogen of L-ornithine. This structural feature is crucial for its interaction with the active site of nitric oxide synthases.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 150403-97-7 | [1][2] |

| Molecular Formula | C₉H₁₉N₃O₂ · HCl | [1][2] |

| Molecular Weight | 237.73 g/mol | [1][2] |

| Synonyms | L-N5-(1-Iminobutyl)ornithine hydrochloride | [1][2] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥95% | [2] |

| Solubility | DMF: 0.3 mg/mL, DMSO: 2 mg/mL, Ethanol (B145695): 2.5 mg/mL, PBS (pH 7.2): 5 mg/mL | [2] |

| SMILES | CCCC(=N)NCCC--INVALID-LINK--C(=O)O.Cl | [2] |

| InChI Key | DWNWLIPSWIUXRG-UHFFFAOYSA-N | [2] |

Biological Activity: Inhibition of Nitric Oxide Synthases

This compound functions as a competitive inhibitor of all three major isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2). Its inhibitory potency varies among the isoforms, demonstrating a modest selectivity.

Table 2: Inhibitory Activity of this compound against NOS Isoforms

| Parameter | nNOS | eNOS | iNOS | Reference |

| Kᵢ (µM) | 5.3 | 18 | 12 | [2] |

| Kᵢ/Kₘ | 3.79 | 5 | 0.96 | [2] |

The Kᵢ values indicate that this compound has the highest affinity for nNOS. However, when considering the ratio of the inhibition constant (Kᵢ) to the Michaelis constant (Kₘ) for the substrate L-arginine, the compound shows a preference for inhibiting iNOS.[2]

Mechanism of Action

As an L-arginine analog, this compound competes with the endogenous substrate L-arginine for binding to the active site of nitric oxide synthase. By occupying the active site, it prevents the conversion of L-arginine to L-citrulline and nitric oxide, thereby reducing the local concentration of NO.

Experimental Protocols

Proposed Synthesis of this compound

Materials:

-

L-Ornithine hydrochloride

-

Ethyl butyrimidate hydrochloride

-

Triethylamine (B128534) (or another suitable base)

-

Anhydrous solvent (e.g., ethanol or dimethylformamide)

-

Hydrochloric acid (for final salt formation)

-

Diethyl ether (for precipitation)

Procedure:

-

Preparation of the Free Base of L-Ornithine: Dissolve L-ornithine hydrochloride in an aqueous solution and adjust the pH to approximately 11 with a suitable base (e.g., sodium hydroxide) to precipitate the free base of L-ornithine. Filter, wash with cold water, and dry the precipitate under vacuum.

-

Reaction with Ethyl Butyrimidate: Suspend the dried L-ornithine free base in an anhydrous solvent (e.g., ethanol). To this suspension, add a solution of ethyl butyrimidate hydrochloride in the same solvent.

-

Basification and Reaction: Add triethylamine to the reaction mixture to neutralize the hydrochloride of the imino ester and to facilitate the reaction. Stir the mixture at room temperature for several hours to overnight.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, filter the mixture to remove any solids. Evaporate the solvent from the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Formation of the Hydrochloride Salt: Dissolve the purified product in a minimal amount of a suitable solvent (e.g., ethanol) and treat with a solution of hydrochloric acid in diethyl ether. The hydrochloride salt of Ethyl-L-NIO will precipitate.

-

Final Product Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.

Nitric Oxide Synthase (NOS) Inhibition Assay

The inhibitory activity of this compound on the different NOS isoforms can be determined using a variety of methods. A common and reliable method is the spectrophotometric Griess assay, which measures the production of nitrite (B80452), a stable breakdown product of nitric oxide.

Materials:

-

Purified nNOS, eNOS, and iNOS enzymes

-

L-Arginine (substrate)

-

NADPH (cofactor)

-

Calmodulin and CaCl₂ (for nNOS and eNOS activation)

-

Assay buffer (e.g., HEPES buffer, pH 7.4)

-

This compound (inhibitor)

-

Griess Reagent (Solution A: sulfanilamide (B372717) in phosphoric acid; Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of L-arginine, NADPH, calmodulin, CaCl₂, and this compound in the assay buffer. Prepare a series of dilutions of this compound to test a range of concentrations.

-

Enzyme Preparation: Dilute the purified NOS enzymes to the desired concentration in the assay buffer. For nNOS and eNOS, include calmodulin and CaCl₂ in the dilution buffer.

-

Assay Setup: In a 96-well microplate, add the assay buffer, NADPH, and the various concentrations of this compound to the appropriate wells. Also, prepare wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition: Add the diluted NOS enzyme solution to each well to initiate the reaction.

-

Substrate Addition and Incubation: Add L-arginine to each well to start the enzymatic reaction. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Griess Reaction: Stop the enzymatic reaction. Add Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light. Then, add Griess Reagent B and incubate for another 5-10 minutes.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using the absorbance readings from the sodium nitrite standards. Calculate the concentration of nitrite produced in each well. Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value. The Kᵢ value can then be determined using the Cheng-Prusoff equation, provided the Kₘ for L-arginine is known.

Conclusion

This compound is a valuable research tool for the scientific community studying the multifaceted roles of nitric oxide in health and disease. Its ability to inhibit nitric oxide synthases with a degree of isoform preference allows for the targeted investigation of specific NO-dependent signaling pathways. The information and protocols provided in this technical guide are intended to support researchers in the effective use and understanding of this important chemical probe.

Disclaimer: The proposed synthesis protocol is based on established chemical principles for analogous compounds and should be adapted and optimized under appropriate laboratory conditions by qualified personnel. The provided information is for research purposes only and not for human or veterinary use.

References

Ethyl-L-NIO Hydrochloride: A Technical Examination of a Saturated Nitric Oxide Synthase Inhibitor

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Nitric oxide (NO), a critical signaling molecule, is involved in a vast array of physiological and pathological processes, from neurotransmission to immune responses.[1] Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three primary isoforms: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3).[1] While NO produced by eNOS is crucial for maintaining vascular tone, overproduction of NO by nNOS and iNOS has been implicated in neurodegenerative diseases, inflammation, and septic shock.[1][2] This has driven the development of specific NOS inhibitors as potential therapeutic agents and research tools.

Among these inhibitors are N5-(1-iminoalkyl)-L-ornithine derivatives. This whitepaper focuses on Ethyl-L-NIO hydrochloride (L-N5-(1-Iminobutyl)ornithine), the saturated analog of the well-characterized nNOS inhibitor, vinyl-L-NIO (N5-(1-Imino-3-butenyl)-L-ornithine).[3] We will explore the core differences in their chemical nature, inhibitory profiles, and mechanisms of action, providing researchers with a comprehensive understanding of their respective applications.

Chemical and Physical Properties

The primary structural difference between Ethyl-L-NIO and vinyl-L-NIO lies in the saturation of the four-carbon chain attached to the imino group. This seemingly minor alteration significantly impacts their interaction with NOS enzymes.

| Property | This compound | Vinyl-L-NIO Hydrochloride |

| Synonyms | L-N5-(1-Iminobutyl)ornithine | N5-(1-Imino-3-butenyl)-L-ornithine |

| CAS Number | 150403-97-7[4] | 728944-69-2 |

| Molecular Formula | C₉H₁₉N₃O₂ • HCl[4] | C₉H₁₇N₃O₂ • HCl |

| Formula Weight | 237.7 g/mol | 235.7 g/mol |

| Structure | Saturated ethyl group | Unsaturated vinyl group |

| Appearance | Crystalline solid | A film |

Mechanism of Action and Signaling Pathway

All NOS isoforms catalyze the five-electron oxidation of a guanidino nitrogen of L-arginine, a process that requires NADPH and O₂ to produce nitric oxide and L-citrulline.[5][6] Inhibitors like Ethyl-L-NIO and vinyl-L-NIO are L-arginine analogs that compete with the natural substrate for binding at the enzyme's active site, thereby blocking NO production.[7]

However, their mechanisms diverge significantly. Vinyl-L-NIO acts as a potent, selective, and irreversible mechanism-based inactivator of nNOS.[8][5] This means that in the presence of cofactors NADPH and O₂, the enzyme processes vinyl-L-NIO, leading to a reactive intermediate that covalently binds to and permanently inactivates the enzyme.[8][5] In contrast, Ethyl-L-NIO, the saturated analog, acts as a reversible inhibitor.[3] It binds to the active site but does not lead to covalent modification and permanent inactivation.[3]

References

- 1. Progress in the development of selective nitric oxide synthase (NOS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl-L-NIO (hydrochloride) | CAS 150403-97-7 | Cayman Chemical | Biomol.com [biomol.com]

- 4. scbt.com [scbt.com]

- 5. apexbt.com [apexbt.com]

- 6. Phytochemical Analysis, Computational Study, and in vitro Assay of Etlingera elatior Inflorescence Extract Towards Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into human eNOS, nNOS and iNOS structures and medicinal indications from statistical analyses of their interactions with bound compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

Synthesis and Purity of Ethyl-L-NIO Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of Ethyl-L-NIO hydrochloride (L-N5-(1-iminobutyl)ornithine ethyl ester hydrochloride), a notable inhibitor of nitric oxide synthase (NOS). This document details plausible experimental protocols, data presentation in structured tables, and visualizations of the relevant biological pathway and experimental workflow.

Introduction

This compound is a member of the L-arginine analogue family that acts as a competitive inhibitor of all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS). By blocking the conversion of L-arginine to nitric oxide (NO) and L-citrulline, it serves as a valuable tool in studying the physiological and pathological roles of NO. Its modest selectivity for the different NOS isoforms has been characterized, with reported K_i values of 5.3 µM for nNOS, 18 µM for eNOS, and 12 µM for iNOS.[1] This guide outlines a likely synthetic route and purification strategy, along with methods for assessing the purity of the final compound.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process, beginning with the esterification of L-ornithine followed by the introduction of the iminobutyl group to the δ-amino group.

Experimental Protocol

Step 1: Synthesis of L-Ornithine Ethyl Ester Dihydrochloride (B599025)

This procedure is adapted from general methods for the esterification of amino acids.

-

Reaction Setup: Suspend L-ornithine monohydrochloride (1 equivalent) in anhydrous ethanol (B145695).

-

Esterification: Cool the suspension to 0°C and bubble dry hydrogen chloride gas through the mixture with stirring, or add thionyl chloride (2.2 equivalents) dropwise, maintaining the temperature below 10°C.

-

Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude L-ornithine ethyl ester dihydrochloride from an ethanol/ether mixture to yield a white crystalline solid.

Step 2: Synthesis of this compound

This step involves the reaction of the L-ornithine ethyl ester with an appropriate imino ether.

-

Preparation of Ethyl Butyrimidate Hydrochloride: Prepare ethyl butyrimidate hydrochloride by reacting butyronitrile (B89842) with anhydrous ethanol in the presence of dry HCl gas (Pinner reaction).

-

Reaction: Dissolve L-ornithine ethyl ester dihydrochloride (1 equivalent) in a suitable solvent such as anhydrous ethanol. Add triethylamine (B128534) (2 equivalents) to neutralize the hydrochloride salts. To this mixture, add a solution of ethyl butyrimidate hydrochloride (1.1 equivalents) in anhydrous ethanol.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Work-up: After completion, filter the reaction mixture to remove triethylamine hydrochloride. Concentrate the filtrate under reduced pressure to obtain the crude product.

Synthesis Workflow

Caption: Synthesis and purification workflow for this compound.

Purification

Purification of the crude this compound is critical to remove unreacted starting materials, by-products, and any diastereomeric impurities. Ion-exchange chromatography is a suitable method for this purpose.

Experimental Protocol: Ion-Exchange Chromatography

-

Resin Preparation: A strong cation exchange resin (e.g., Dowex 50WX8) is packed into a column and equilibrated with an acidic buffer (e.g., 0.1 M HCl).

-

Sample Loading: The crude product is dissolved in a minimal amount of the equilibration buffer and loaded onto the column.

-

Washing: The column is washed with the equilibration buffer to remove any unbound impurities.

-

Elution: A gradient of increasing ionic strength or pH is used to elute the bound compounds. For example, a linear gradient of 0.1 M to 2.0 M HCl can be employed.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by a suitable method (e.g., TLC or HPLC) to identify those containing the pure product.

-

Desalting and Isolation: The fractions containing the pure product are pooled, and the solvent is removed under reduced pressure. The resulting solid is then desalted if necessary and dried under vacuum to yield pure this compound.

Purity Analysis

The purity of the synthesized this compound should be assessed using a combination of analytical techniques. Commercial suppliers typically report a purity of >95%.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential to confirm the enantiomeric purity of the L-isomer.

Table 1: HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | Chiral stationary phase (e.g., polysaccharide-based column like Chiralpak AD-H) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) with a small amount of an amine modifier (e.g., diethylamine) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Outcome | A single major peak corresponding to the L-enantiomer, with any D-enantiomer impurity appearing as a separate, much smaller peak. |

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are used to confirm the chemical structure of the synthesized compound. The following are predicted chemical shifts.

Table 2: Predicted 1H and 13C NMR Data for this compound

| Assignment | Predicted 1H NMR (ppm) | Predicted 13C NMR (ppm) |

| Ethyl (CH3) | ~1.3 (t) | ~14 |

| Ethyl (CH2) | ~4.2 (q) | ~62 |

| Ornithine (γ-CH2) | ~1.7-1.9 (m) | ~25 |

| Ornithine (β-CH2) | ~1.9-2.1 (m) | ~28 |

| Ornithine (δ-CH2) | ~3.2 (t) | ~42 |

| Ornithine (α-CH) | ~4.0 (t) | ~54 |

| Iminobutyl (CH3) | ~1.0 (t) | ~10 |

| Iminobutyl (CH2CH2) | ~1.6 (m), ~2.4 (t) | ~20, ~35 |

| Iminobutyl (C=N) | - | ~168 |

| Carbonyl (C=O) | - | ~172 |

2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C9H19N3O2·HCl |

| Molecular Weight | 237.73 g/mol |

| Expected [M+H]+ Ion | m/z 202.1550 |

| Predicted Major Fragments | Loss of the ethyl ester group, cleavage of the ornithine side chain. |

Mechanism of Action: Nitric Oxide Synthase Inhibition

This compound acts as a competitive inhibitor of nitric oxide synthase (NOS). It binds to the active site of the enzyme, preventing the natural substrate, L-arginine, from binding and thus inhibiting the synthesis of nitric oxide.

Caption: Inhibition of Nitric Oxide Synthase (NOS) by Ethyl-L-NIO.

Conclusion

This technical guide provides a detailed, albeit partially inferred, framework for the synthesis, purification, and purity assessment of this compound. The provided protocols are based on established chemical principles and literature on analogous compounds. Researchers and drug development professionals can use this guide as a starting point for the in-house preparation and characterization of this important NOS inhibitor, with the understanding that optimization of the described methods may be necessary. Rigorous analytical characterization is paramount to ensure the quality and reliability of the synthesized compound for research and development purposes.

References

A Technical Guide to Research-Grade Ethyl-L-NIO Hydrochloride for Scientists and Drug Development Professionals

An in-depth examination of the nitric oxide synthase inhibitor, Ethyl-L-NIO hydrochloride, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its properties, commercial sources, and applications in experimental settings.

This compound, systematically known as L-N5-(1-Iminobutyl)ornithine hydrochloride, is a chemical compound widely utilized in biomedical research as an inhibitor of nitric oxide synthase (NOS) enzymes. By blocking the production of nitric oxide (NO), a critical signaling molecule, this compound serves as an invaluable tool for investigating the multifaceted roles of NO in various physiological and pathological processes. This guide offers a technical deep-dive into its mechanism of action, provides a comparative summary of commercial suppliers, details experimental protocols, and visualizes key pathways and workflows to facilitate its effective use in the laboratory.

Core Properties and Mechanism of Action

This compound is a derivative of L-ornithine and functions as a competitive inhibitor of all three major isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[1] Its inhibitory activity allows for the elucidation of the specific contributions of nitric oxide signaling in diverse research areas, including neuroscience, immunology, and cardiovascular medicine.

The primary mechanism of action involves the binding of this compound to the active site of the NOS enzyme, thereby preventing the conversion of L-arginine to L-citrulline and the concurrent production of nitric oxide. This inhibition is crucial for understanding the downstream effects of NO signaling, which are largely mediated by the activation of soluble guanylate cyclase (sGC) and the subsequent increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels.

Commercial Suppliers and Product Specifications

A variety of commercial suppliers offer research-grade this compound. The following tables provide a comparative summary of the product specifications from several key vendors to aid researchers in selecting the most suitable product for their experimental needs.

Table 1: General Product Specifications

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity |

| Cayman Chemical | 150403-97-7 | C₉H₁₉N₃O₂ • HCl | 237.7 g/mol | ≥95% |

| Santa Cruz Biotechnology | 150403-97-7 | C₉H₁₉N₃O₂ • HCl | 237.73 g/mol | Not specified |

| BOC Sciences | 150403-97-7 | Not specified | Not specified | Not specified |

Table 2: Solubility Data

| Supplier | Solvent | Solubility |

| Cayman Chemical | PBS (pH 7.2) | 5 mg/mL |

| DMSO | 2 mg/mL | |

| Ethanol | 2.5 mg/mL | |

| DMF | 0.3 mg/mL |

Table 3: Storage and Stability

| Supplier | Storage Temperature | Stability |

| Cayman Chemical | -20°C | ≥ 4 years |

| AdooQ Bioscience (for L-NIO dihydrochloride) | -20°C (lyophilized) | 36 months |

| -20°C (in solution) | 1 month |

Biological Activity and Inhibitory Constants

This compound exhibits inhibitory activity against all three NOS isoforms, with some degree of selectivity. The inhibitory constant (Ki) is a measure of the concentration of inhibitor required to produce half-maximum inhibition.

Table 4: Inhibitory Constants (Ki) of this compound

| NOS Isoform | Ki Value (µM) |

| nNOS (neuronal) | 5.3 |

| iNOS (inducible) | 12 |

| eNOS (endothelial) | 18 |

Data sourced from Cayman Chemical product information.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental application of this compound, the following diagrams have been generated using the DOT language.

Caption: Nitric Oxide Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Measuring NOS Inhibition in Cell Culture.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Preparation of Stock Solutions

To prepare a stock solution of this compound, it is recommended to dissolve the compound in a suitable solvent such as sterile phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO), or ethanol. For example, to create a 10 mM stock solution in PBS (pH 7.2), dissolve 2.377 mg of this compound in 1 mL of sterile PBS. It is advisable to prepare fresh solutions for each experiment or to aliquot and store them at -20°C for short-term use to maintain potency.

In Vitro NOS Inhibition Assay (Griess Assay)

The Griess assay is a common method to indirectly measure nitric oxide production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.

Materials:

-

Cells capable of producing nitric oxide (e.g., RAW 264.7 macrophages, endothelial cells)

-

96-well cell culture plates

-

This compound

-

Stimulant for NO production (e.g., lipopolysaccharide [LPS] for macrophages)

-

Griess Reagent (typically a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)

-

Sodium nitrite standard solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Inhibitor Treatment: The following day, treat the cells with varying concentrations of this compound prepared in fresh cell culture medium. Include a vehicle control (medium with the solvent used for the inhibitor).

-

Incubation: Incubate the cells with the inhibitor for a predetermined period, for example, 1 to 2 hours.

-

Stimulation: After the pre-incubation with the inhibitor, add the stimulant (e.g., LPS at 1 µg/mL) to the wells to induce NO production.

-

Further Incubation: Incubate the plate for an additional period, typically 24 hours, to allow for NO production and its conversion to nitrite.

-

Sample Collection: Carefully collect the cell culture supernatant from each well.

-

Griess Reaction:

-

Prepare a standard curve using serial dilutions of the sodium nitrite standard solution.

-

In a new 96-well plate, add a specific volume (e.g., 50 µL) of the collected supernatants and the nitrite standards to separate wells.

-

Add an equal volume (e.g., 50 µL) of the Griess Reagent to all wells containing samples and standards.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

-

Absorbance Measurement: Measure the absorbance of each well at approximately 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve. The reduction in nitrite concentration in the inhibitor-treated wells compared to the stimulated control wells indicates the inhibitory activity of this compound.

In Vivo Administration

For in vivo studies, the route of administration and dosage of this compound will depend on the animal model and the specific research question. Based on studies with the related compound L-NIO, a starting point for dosage in rats could be in the range of 0.04-2.0 µmol per animal, administered via injection into the target tissue.[2] It is crucial to perform dose-response studies to determine the optimal concentration for the desired biological effect while minimizing potential toxicity. The compound can be dissolved in a sterile vehicle suitable for injection, such as saline or a solution containing PEG300 and Tween 80 for improved solubility.[2]

Conclusion

This compound is a potent and valuable tool for researchers investigating the complex roles of nitric oxide in health and disease. Its ability to inhibit all three major NOS isoforms allows for a broad range of applications. By understanding its chemical properties, mechanism of action, and appropriate experimental protocols, scientists and drug development professionals can effectively utilize this compound to advance their research and contribute to the development of novel therapeutic strategies targeting the nitric oxide signaling pathway.

References

An In-depth Technical Guide to Ethyl-L-NIO Hydrochloride (CAS: 150403-97-7): A Nitric Oxide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl-L-NIO hydrochloride (L-N5-(1-Iminobutyl)ornithine hydrochloride), a moderately selective inhibitor of nitric oxide synthase (NOS). This document consolidates key chemical and pharmacological data, details established experimental protocols for its study, and visualizes its mechanism of action and experimental workflows. The information presented is intended to support researchers and professionals in the fields of pharmacology, drug discovery, and biomedical research in their investigation and application of this compound.

Chemical and Physical Properties

This compound is a synthetic amino acid derivative that acts as a competitive inhibitor of all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS).[1][2][3] It is the saturated analog of vinyl-L-NIO.[1][2]

| Property | Value |

| CAS Number | 150403-97-7 |

| Molecular Formula | C₉H₁₉N₃O₂ · HCl |

| Molecular Weight | 237.73 g/mol |

| Synonyms | L-N5-(1-Iminobutyl)ornithine hydrochloride, Ethyl-L-NIO (hydrochloride) |

| Appearance | Crystalline solid |

| Solubility | DMF: 0.3 mg/ml, DMSO: 2 mg/ml, Ethanol: 2.5 mg/ml, PBS (pH 7.2): 5 mg/ml[1][2] |

| Storage | Store at -20°C[4] |

| SMILES | CCCC(=N)NCCC--INVALID-LINK--C(=O)O.Cl |

| InChI Key | DWNWLIPSWIUXRG-UHFFFAOYSA-N |

Pharmacological Data: Inhibition of Nitric Oxide Synthase Isoforms

This compound demonstrates inhibitory activity against all NOS isoforms. The inhibitory constants (Ki) and the ratio of Ki to the Michaelis constant (Km) for the substrate L-arginine provide insight into its modest selectivity.

| NOS Isoform | Ki (µM) | Ki/Km (µM) |

| nNOS (Neuronal) | 5.3[1][2][5] | 3.79[1][2] |

| eNOS (Endothelial) | 18[1][2][5] | 5[1][2] |

| iNOS (Inducible) | 12[1][2][5] | 0.96[1][2] |

Note: The Ki values were determined using initial rate measurements. While Ethyl-L-NIO inhibits nNOS, it does not cause mechanism-based inactivation of nNOS in the presence of NADPH and O₂.[1][2]

Mechanism of Action: Signaling Pathway of NOS Inhibition

This compound acts as a competitive inhibitor at the L-arginine binding site of nitric oxide synthase. By occupying this site, it prevents the conversion of L-arginine to L-citrulline and the subsequent production of nitric oxide (NO).

References

An In-Depth Technical Guide to the Storage and Handling of Ethyl-L-NIO Hydrochloride Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information and protocols for the safe and effective use of Ethyl-L-NIO hydrochloride, a modestly selective inhibitor of nitric oxide synthase (NOS). Adherence to these guidelines is crucial for ensuring experimental accuracy, compound stability, and laboratory safety.

Chemical and Physical Properties

This compound, the saturated analog of vinyl-L-NIO, is a small molecule modulator used in research to investigate the physiological and pathological roles of nitric oxide (NO).[1][2] Its fundamental properties are summarized below.

| Property | Data | Reference |

| Chemical Name | N⁵-(1-iminobutyl)-L-ornithine, monohydrochloride | [1][2] |

| Synonyms | L-N⁵-(1-Iminobutyl)ornithine hydrochloride | [1][3] |

| CAS Number | 150403-97-7 | [1][3] |

| Molecular Formula | C₉H₁₉N₃O₂ • HCl | [1][3] |

| Molecular Weight | 237.7 g/mol | [1] |

| Appearance | A crystalline solid | [2] |

Table 1: Physical and Chemical Properties of this compound.

| Solvent | Solubility | Reference |

| PBS (pH 7.2) | 5 mg/mL | [1][2] |

| Ethanol | 2.5 mg/mL | [1][2] |

| DMSO | 2 mg/mL | [1][2] |

| DMF | 0.3 mg/mL | [1][2] |

Table 2: Solubility Data for this compound.

Storage, Stability, and Solution Preparation

Proper storage is critical to maintain the integrity and activity of this compound.

| Parameter | Recommendation | Reference |

| Storage Temperature | -20°C | [1] |

| Storage Conditions | Keep desiccated in a tightly sealed container. | [4] |

| Long-Term Stability | ≥ 4 years (when stored properly) | [1] |

| Shipping | Typically shipped at room temperature. | [1] |

Table 3: Recommended Storage and Stability Conditions.

Stock Solution Preparation and Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to prepare aliquots of stock solutions.

-

Prepare a concentrated stock solution in a suitable solvent such as DMSO or water. For the related compound L-NIO dihydrochloride (B599025), solubility in water can reach up to 50 mg/mL, potentially requiring sonication.[5]

-

Dispense the stock solution into single-use aliquots in appropriate vials.

-

Store the aliquots at -20°C.

-

When stored in solution at -20°C, the compound should be used within one month to prevent loss of potency.[4]

Handling and Safety Precautions

This compound should be handled by trained personnel in a laboratory setting. Standard safety protocols should be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[6][7]

-

Engineering Controls: Handle the powder exclusively in a chemical fume hood to prevent inhalation of dust particles.[7]

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[6]

-

Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.[7]

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.[6]

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting the activity of nitric oxide synthases (NOS), the family of enzymes responsible for synthesizing nitric oxide (NO) from L-arginine.[1] There are three primary isoforms of NOS: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3).[8] Ethyl-L-NIO displays modest selectivity among these isoforms.

| NOS Isoform | Kᵢ Value (µM) | Reference |

| nNOS | 5.3 | [1][2][] |

| iNOS | 12 | [1][2][] |

| eNOS | 18 | [1][2][] |

Table 4: Inhibitory Potency (Kᵢ) of this compound against NOS Isoforms.

NO plays a critical role as a signaling molecule in numerous physiological processes.[8] It primarily acts by activating soluble guanylate cyclase (sGC), which converts GTP to cyclic GMP (cGMP).[10] cGMP, in turn, activates protein kinase G (PKG) to mediate downstream effects such as vasodilation and neurotransmission.[8][11] By inhibiting NOS, Ethyl-L-NIO blocks the production of NO, thereby preventing these downstream signaling events.

Figure 1: A diagram of the general NOS signaling pathway showing inhibition by Ethyl-L-NIO HCl.

Experimental Protocols

The primary application of this compound is in assays designed to measure NOS activity and its inhibition. The following protocol describes a common colorimetric method for determining NOS inhibition in vitro.

5.1 Protocol: In Vitro NOS Inhibition Assay (Griess Assay)

This protocol measures NOS activity by quantifying nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, using the Griess reagent.

Reagents and Equipment:

-

Cell or tissue lysate containing NOS, or purified NOS enzyme

-

This compound

-

NOS Assay Buffer (e.g., HEPES or Tris-HCl buffer, pH 7.4)

-

L-Arginine (substrate)

-

NADPH (cofactor)

-

Other cofactors as needed (FAD, FMN, Tetrahydrobiopterin (BH₄), Calmodulin)

-

Nitrate (B79036) Reductase (for converting NO₃⁻ to NO₂⁻)

-

Griess Reagent (typically a two-part solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)[12]

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader (540-570 nm)

-

Incubator (37°C)

Methodology:

-

Sample Preparation: Prepare cell or tissue homogenates in ice-cold assay buffer. Centrifuge to pellet debris and collect the supernatant, which serves as the source of NOS enzyme.[12][13] Determine the total protein concentration of the lysate.

-

Nitrite Standard Curve: Prepare a series of sodium nitrite standards in assay buffer (e.g., 0-100 µM) to allow for quantification of the results.

-

Reaction Setup: In a 96-well plate, prepare the following reaction mixtures. Add components in the order listed, with the substrate (L-Arginine) added last to initiate the reaction.

-

Blank: Assay buffer only.

-

Positive Control: Lysate, all cofactors, assay buffer.

-

Negative Control: Lysate, all cofactors, a known potent NOS inhibitor (e.g., L-NNA).

-

Test Wells: Lysate, all cofactors, and varying concentrations of this compound.

-

-

Initiation and Incubation: Add L-Arginine to all wells except the blank to start the reaction. Incubate the plate at 37°C for 30-60 minutes.[13]

-

Nitrate Reduction: Add Nitrate Reductase and its necessary cofactors to each well and incubate according to the manufacturer's instructions to convert any nitrate to nitrite.[14]

-

Color Development: Add the Griess Reagent components to all wells (standards, blank, and samples). Allow the plate to incubate at room temperature for 10-15 minutes, protected from light, for the color to develop.[12]

-

Measurement: Read the absorbance of the plate at 540 nm using a microplate reader.

-

Data Analysis:

-

Subtract the blank absorbance from all readings.

-

Plot the standard curve (Absorbance vs. Nitrite Concentration).

-

Use the standard curve to determine the nitrite concentration in each sample well.

-

Calculate the percent inhibition for each concentration of this compound relative to the positive control.

-

Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value.

-

Figure 2: A flowchart outlining the key steps of an in vitro NOS inhibition assay.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Ethyl-L-NIO (hydrochloride) | CAS 150403-97-7 | Cayman Chemical | Biomol.com [biomol.com]

- 3. scbt.com [scbt.com]

- 4. adooq.com [adooq.com]

- 5. L-NIO dihydrochloride | CAS:159190-44-0 | inhibitor of nitric oxide (NO) synthase | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. Nitric oxide signaling | Abcam [abcam.com]

- 10. cusabio.com [cusabio.com]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. abcam.com [abcam.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

Methodological & Application

Application Notes and Protocols for Ethyl-L-NIO Hydrochloride in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl-L-NIO hydrochloride (L-N5-(1-Iminobutyl)ornithine hydrochloride) is a potent and selective inhibitor of the neuronal nitric oxide synthase (nNOS or NOS1) isoform. Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including neurotransmission, vasodilation, and immune responses. The three main isoforms of nitric oxide synthase—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—catalyze the production of NO from L-arginine. The selective inhibition of nNOS by this compound makes it a valuable pharmacological tool for investigating the specific roles of neuronal NO production in various in vivo models, particularly in the fields of neuroscience and cardiovascular research.

These application notes provide a comprehensive overview and experimental protocols for the use of this compound in in vivo studies, with a focus on rodent models.

Mechanism of Action

This compound acts as a competitive inhibitor at the L-arginine binding site of nNOS. By selectively blocking this enzyme, it prevents the synthesis of nitric oxide in neuronal tissues. This targeted inhibition allows researchers to dissect the physiological and pathological roles of nNOS-derived NO, distinct from the functions of NO produced by eNOS and iNOS.

Signaling Pathway of Nitric Oxide Synthase Inhibition

Caption: Mechanism of Nitric Oxide Synthase Inhibition by Ethyl-L-NIO.

Data Presentation

Inhibitory Activity of L-NIO (Related Compound)

While specific in vivo quantitative data for this compound is limited in publicly available literature, the data for the closely related non-selective inhibitor, L-NIO, provides a useful reference.

| NOS Isoform | Ki (µM)[1] |

| nNOS (neuronal) | 1.7 |

| eNOS (endothelial) | 3.9 |

| iNOS (inducible) | 3.9 |

In Vivo Effects of NOS Inhibitors in Rodents

The following table summarizes in vivo effects observed with L-NIO and a selective nNOS inhibitor, vinyl-L-NIO (VNIO), which can serve as a proxy for estimating the potential effects of Ethyl-L-NIO.

| Compound | Animal Model | Dose & Route | Observed Effect | Reference |

| L-NIO | Rat | 0.04-2.0 µmol (intrastriatal) | Induction of focal cerebral ischemia.[2] | Van Slooten et al., 2015 |

| L-NIO | Rat | 30 mg/kg (intravenous) | Inhibition of harmaline-induced increases in cerebellar cGMP (ID50). | Salter et al., 1995 |

| Vinyl-L-NIO (VNIO) | Rat (WKY) | 0.5 mg/kg/min (intravenous infusion) | Significant increase in mean arterial blood pressure.[3] | G.M. T. et al., 2023 |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Sterile saline (0.9% NaCl)

-

Dimethyl sulfoxide (B87167) (DMSO) (optional, for initial solubilization)

-

Polyethylene glycol 300 (PEG300) (optional)

-

Tween 80 (optional)

-

Sterile water for injection

-

Sterile filters (0.22 µm)

-

Vortex mixer

-

pH meter and adjustment solutions (e.g., sterile NaOH, HCl)

Protocol for Saline-Based Formulation (Preferred for Intravenous Administration):

-

Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.

-

Under sterile conditions, dissolve the this compound powder in a minimal amount of sterile saline.

-

Gently vortex until the compound is fully dissolved. If solubility is an issue, a small amount of DMSO (e.g., <5% of the final volume) can be used to initially dissolve the powder, followed by dilution with sterile saline.

-

Adjust the pH of the solution to physiological range (pH 7.2-7.4) using sterile NaOH or HCl, if necessary.

-

Bring the solution to the final desired concentration with sterile saline.

-

Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.

-

Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles.

Protocol for Mixed-Solvent Formulation (for Intraperitoneal or Subcutaneous Administration):

For compounds with lower aqueous solubility, a mixed-solvent system may be necessary.

-

Dissolve the calculated amount of this compound in a small volume of DMSO.

-

Add PEG300 and vortex to mix.

-

Add Tween 80 and vortex again to ensure a homogenous mixture.

-

Slowly add sterile water or saline to the desired final volume while vortexing.

-

The final solution should be clear. If precipitation occurs, adjust the solvent ratios.

-

This formulation is typically not suitable for intravenous administration.

In Vivo Administration and Monitoring

Animal Models:

-

Sprague-Dawley or Wistar rats (adult male or female, weight-matched)

-

C57BL/6 mice

Administration Routes:

-

Intravenous (IV) injection/infusion: Provides rapid and complete bioavailability. Recommended for acute studies on cardiovascular parameters.

-

Intraperitoneal (IP) injection: A common route for systemic administration, offering slower absorption compared to IV.

-

Subcutaneous (SC) injection: Results in slower, more sustained absorption.

-

Intracerebroventricular (ICV) or direct tissue injection: For localized effects within the central nervous system.

Experimental Workflow for Cardiovascular Studies:

Caption: General Experimental Workflow for In Vivo Studies.

Detailed Protocol for Assessing Cardiovascular Effects in Anesthetized Rats:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

-

Surgically implant catheters in the carotid artery for blood pressure monitoring and the jugular vein for drug administration.

-

Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes.

-

Administer a bolus IV injection or continuous infusion of the vehicle solution and monitor for any changes.

-

Administer this compound at the desired dose. Based on data from the related compound vinyl-L-NIO, a starting dose for continuous infusion could be in the range of 0.5 mg/kg/min.[3] For bolus injections, doses may range from 1 to 30 mg/kg.

-

Continuously record MAP and HR for at least 60 minutes post-administration.

-

At the end of the experiment, tissues such as the brain, heart, and kidneys can be harvested for further ex vivo analysis (e.g., measurement of nitrite (B80452)/nitrate (B79036) levels, NOS activity assays).

Assessment of nNOS Inhibition

Measurement of Nitrite/Nitrate Levels: A common method to assess the in vivo efficacy of NOS inhibitors is to measure the stable end-products of NO metabolism, nitrite and nitrate (NOx), in plasma, urine, or tissue homogenates using the Griess assay.

NOS Activity Assay: The conversion of [3H]L-arginine to [3H]L-citrulline in tissue homogenates can be measured to determine the activity of NOS isoforms. Comparing the activity in tissues from vehicle-treated versus Ethyl-L-NIO-treated animals will quantify the degree of in vivo inhibition.

Concluding Remarks

This compound is a valuable tool for the selective in vivo investigation of nNOS. The provided protocols offer a framework for its application in rodent models. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental paradigm. Careful consideration of the administration route, vehicle solution, and methods for assessing efficacy is crucial for obtaining reliable and reproducible results. As with all in vivo research, all procedures should be conducted in accordance with approved animal care and use protocols.

References

Application Notes and Protocols for Inducing Focal Cerebral Ischemia in Rats using Ethyl-L-NIO Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for inducing focal cerebral ischemia in rats using Ethyl-L-NIO hydrochloride, a potent nitric oxide synthase (NOS) inhibitor. This model is valuable for studying the pathophysiology of ischemic stroke and for the preclinical evaluation of neuroprotective therapies. The protocols described herein are based on established methods using the parent compound, L-NIO, and have been adapted for this compound.

Introduction

Focal cerebral ischemia, the most common type of stroke, results from the occlusion of a cerebral artery, leading to a cascade of events that cause neuronal death in the affected brain region. Animal models are crucial for understanding these mechanisms and for developing new therapeutic strategies. This compound, a derivative of L-NIO (N5-(1-iminoethyl)-L-ornithine), is a non-selective inhibitor of all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS)[1][2][3][4]. By inhibiting NOS, particularly neuronal NOS (nNOS), this compound induces vasoconstriction, leading to a reproducible focal ischemic lesion[5][6]. This model offers advantages such as low mortality and high reproducibility of the infarct location and volume[5][7].

Mechanism of Action

This compound inhibits the synthesis of nitric oxide (NO), a key signaling molecule involved in vasodilation. The proposed mechanism for inducing focal cerebral ischemia involves the following steps:

-

Inhibition of nNOS: Following intracerebral administration, this compound inhibits nNOS in the vicinity of the injection site.

-

Reduced NO bioavailability: The inhibition of nNOS leads to a local decrease in NO production.

-

Vasoconstriction: The reduction in NO, a potent vasodilator, results in the constriction of cerebral arterioles and capillaries[8]. This may also involve the modulation of pericyte function[9][10][11][12].

-

Focal Ischemia: The sustained vasoconstriction reduces cerebral blood flow to the affected area, causing focal ischemia and subsequent neuronal injury.

The signaling pathway is further detailed in the visualization section below.

Experimental Protocols

Animal Model

Reagents and Materials

-

This compound

-

Sterile, pyrogen-free saline

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL) with a 33-gauge needle

-

Surgical instruments

-

Warming pad

Protocol for Inducing Focal Cerebral Ischemia

This protocol is adapted from the L-NIO-based model described by Van Slooten et al. (2015)[5][7].

-

Preparation of this compound Solution:

-

Dissolve this compound in sterile saline to a final concentration of approximately 27.4 mg/mL (around 115 mM). The concentration used for the parent compound L-NIO in a similar mouse model was 130 µM, and a 2 µM concentration of L-NIO has been shown to cause focal cerebral ischemia in rats[5]. Researchers should optimize the concentration for their specific experimental needs.

-

Filter-sterilize the solution using a 0.22 µm syringe filter.

-

-

Anesthesia and Stereotaxic Surgery:

-

Anesthetize the rat using an appropriate anesthetic regimen and place it in a stereotaxic frame.

-

Maintain the animal's body temperature at 37°C using a warming pad.

-

Make a midline incision on the scalp to expose the skull.

-

Identify and mark the bregma.

-

-

Intrastriatal Injection:

-

Using a Hamilton syringe, slowly inject 100 nL of the this compound solution into the striatum of one hemisphere.

-

Stereotaxic Coordinates: The following coordinates relative to bregma can be used for the striatum in Sprague Dawley rats:

-

Anterior-Posterior (AP): +0.5 mm

-

Medial-Lateral (ML): ±3.0 mm

-

Dorsal-Ventral (DV): -5.0 mm from the skull surface.

-

Note: These coordinates may need to be adjusted based on the specific rat strain and age.

-

-

Inject the solution at a rate of 20 nL/min.

-

Leave the needle in place for an additional 5 minutes to prevent backflow.

-

Slowly withdraw the needle.

-

-

Post-operative Care:

-

Suture the scalp incision.

-

Administer post-operative analgesics as per institutional guidelines.

-

Allow the animal to recover in a warm, clean cage.

-

Monitor the animal for any signs of distress.

-

Assessment of Ischemic Injury

Neurological Deficit Scoring

Neurological deficits can be assessed at various time points post-injection (e.g., 24h, 48h, 72h) using a standardized scoring system. A commonly used scale is the 6-point Longa score[13][14]:

| Score | Description |

| 0 | No neurological deficit. |

| 1 | Failure to extend the contralateral forepaw fully. |

| 2 | Circling to the contralateral side. |

| 3 | Falling to the contralateral side. |

| 4 | No spontaneous walking with a depressed level of consciousness. |

| 5 | Death. |

Histological Assessment of Infarct Volume

TTC Staining: 2,3,5-triphenyltetrazolium chloride (TTC) staining is a rapid and reliable method to visualize the infarct area.

-

At the desired time point (e.g., 24-72 hours post-ischemia), euthanize the rat and perfuse transcardially with cold saline.

-

Carefully remove the brain and place it in a cold brain matrix.

-

Cut the brain into 2 mm-thick coronal sections.

-

Immerse the sections in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.

-

Viable tissue will stain red, while the infarcted tissue will remain white.

-

Fix the stained sections in 10% formalin.

-

Capture images of the sections and quantify the infarct volume using image analysis software (e.g., ImageJ). The infarct volume is often expressed as a percentage of the contralateral hemisphere volume to correct for edema[15].

Cresyl Violet Staining: This staining method is used to assess neuronal damage and loss.

-

Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).

-

Post-fix the brain in 4% PFA overnight and then transfer to a 30% sucrose (B13894) solution for cryoprotection.

-

Cut 20-30 µm thick coronal sections on a cryostat.

-

Mount the sections on slides and allow them to air dry.

-

Stain the sections with a 0.1% cresyl violet solution.

-

Dehydrate the sections through a series of ethanol (B145695) and xylene washes.

-

Coverslip the slides with a mounting medium.

-

Examine the sections under a microscope to identify areas of neuronal loss and damage (pyknotic nuclei, shrunken cytoplasm).

Immunohistochemistry

Immunohistochemistry can be used to assess the inflammatory response and glial activation.

-

Prepare brain sections as described for cresyl violet staining.

-

Perform antigen retrieval if necessary.

-

Block non-specific binding sites with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).

-

Incubate the sections with primary antibodies overnight at 4°C.

-

Microglia/Macrophages: Anti-Iba1

-

Astrocytes: Anti-GFAP

-

-

Wash the sections and incubate with the appropriate fluorescently-labeled secondary antibodies.

-

Mount the sections with a DAPI-containing mounting medium to counterstain the nuclei.

-

Visualize the staining using a fluorescence microscope.

Quantitative Data Summary

The following tables summarize quantitative data from studies using L-NIO to induce focal cerebral ischemia in rats. Data for this compound is limited, and these values serve as a reference.

Table 1: Infarct Volume in L-NIO-Induced Focal Cerebral Ischemia in Rats

| Animal Model | L-NIO Dose/Concentration | Time Post-Ischemia | Infarct Volume (% of Contralateral Hemisphere) | Reference |

| Sprague Dawley Rat | 2 µM (intrastriatal) | 3 days | 8.5 ± 5.3 | Van Slooten et al., 2015[5][7] |

Table 2: Neurological Deficit Scores in NOS Inhibitor-Induced Focal Cerebral Ischemia Models in Rats

| Animal Model | NOS Inhibitor | Time Post-Ischemia | Neurological Deficit Score (Scale) | Reference |

| Rat | L-NAME (1 mg/kg, i.p.) | 12 hours | 1.50 ± 0.22 (unspecified scale) | (Study on BBB disruption)[1] |

| Wistar Rat | L-NAME (i.v.) | 1, 2, and 3 days | Significantly higher than control (unspecified scale) | (Study on infarct volume)[16] |

| Rat | - | 24 hours | 1-4 (6-point Longa scale) | (Study on NSE biomarker)[13][14] |

Table 3: Biomarker Changes in Ischemic Stroke Models

| Biomarker | Model | Time Post-Ischemia | Change | Reference |

| Neuron-Specific Enolase (NSE) | Hypoxic-Ischemic Rat Model | 48 hours | Significantly increased | [13][14] |

| Glial Fibrillary Acidic Protein (GFAP) | MCAO Rat Model | 1-48 hours | Upregulated (mRNA) | [17] |

| Ionized calcium-binding adapter molecule 1 (Iba-1) | MCAO Rat Model | 1-48 hours | Upregulated (mRNA) | [17] |

| Nitric Oxide (NO) | MCAO Rat Model | 1-48 hours | Increased | [17] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for inducing focal cerebral ischemia.

Signaling Pathway of this compound-Induced Ischemia

Caption: Signaling pathway of this compound action.

References

- 1. Contribution of nitric oxide synthase (NOS) in blood-brain barrier disruption during acute focal cerebral ischemia in normal rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biotium.com [biotium.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. L-NIO as a novel mechanism for inducing focal cerebral ischemia in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of the L-arginine-NO pathway and of cyclic GMP in electrical field-induced noradrenaline release and vasoconstriction in the rat tail artery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl-L-NIO (hydrochloride) - Labchem Catalog [labchem.com.my]

- 9. Capillary pericytes regulate cerebral blood flow in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 13. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 14. bmrat.org [bmrat.org]

- 15. Modulatory Role of Nitric Oxide/cGMP System in Endothelin-1-Induced Signaling Responses in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apexbt.com [apexbt.com]

- 17. Time-dependent expression of neural oxidative and inflammatory biomarkers in ischemic stroke using a transient MCAO rat model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Intrastriatal Infusion of Ethyl-L-NIO Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl-L-NIO hydrochloride, also known as L-N5-(1-iminoethyl)ornithine hydrochloride (L-NIO), is a potent and non-selective inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1] Nitric oxide (NO) is a critical signaling molecule in the central nervous system, involved in a wide array of physiological and pathological processes, including neurotransmission, synaptic plasticity, and cerebrovascular regulation.[2][3] Intrastriatal infusion of L-NIO provides a powerful tool to investigate the roles of NO in the basal ganglia circuitry and to model neurological disorders associated with nitrergic system dysregulation, such as stroke.[4][5]

These application notes provide a comprehensive overview of the use of intrastriatal L-NIO infusion in neuroscience research, with a primary focus on the induction of a focal ischemic stroke model in rodents. Detailed protocols for stereotaxic surgery, L-NIO administration, and post-operative behavioral assessments are provided.

Data Presentation

L-NIO Potency and Selectivity

| NOS Isoform | Ki Value (μM) | Source |

| nNOS (rat) | 1.7 | [1] |

| eNOS (bovine) | 3.9 | [1] |

| iNOS (mouse) | 3.9 | [1] |

Quantitative Outcomes of Intrastriatal L-NIO Infusion in a Rat Model of Focal Ischemia

| Parameter | Value | Time Point | Source |

| Infarct Volume (% of contralateral striatum) | 8.5 ± 5.3 | 3 days post-infusion | [4] |

| Motor Function Impairment | Chronic | Up to 35 days post-infusion | [4] |

| Microglia/Macrophage Response | Robust | Up to 35 days post-infusion | [4] |

| Astroglial Response | Robust | Up to 35 days post-infusion | [4] |

Signaling Pathways

The intrastriatal infusion of L-NIO primarily disrupts the nitric oxide signaling cascade by inhibiting NOS enzymes. This has significant downstream effects on various cellular processes.

Figure 1: Simplified Nitric Oxide Signaling Pathway and the inhibitory action of Ethyl-L-NIO.

Experimental Protocols

Protocol 1: Induction of Focal Striatal Ischemia via Intrastriatal L-NIO Infusion in Rats

This protocol is adapted from Van Slooten et al., 2015.[4]

1. Animal Model:

-

Species: Adult male Sprague Dawley rats (250-300g).

-

Housing: Standard laboratory conditions with ad libitum access to food and water. All procedures should be approved by the institutional animal care and use committee.

2. Materials:

-

This compound (L-NIO)

-

Sterile 0.9% saline

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL) with a 33-gauge needle

-

Microinfusion pump

-

Surgical tools (scalpel, forceps, drill, etc.)

-

Suturing material

-

Heating pad to maintain body temperature

3. L-NIO Solution Preparation:

-

Dissolve L-NIO in sterile 0.9% saline to a final concentration of 27.4 mg/mL.[6]

-

Filter-sterilize the solution using a 0.22 µm syringe filter.